Octadecanoic acid, pentadecyl ester Octadecanoic acid, pentadecyl ester
Brand Name: Vulcanchem
CAS No.: 18299-80-4
VCID: VC0180445
InChI: InChI=1S/C33H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33(34)35-32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
SMILES:
Molecular Formula: C33H66O2
Molecular Weight: 494.9 g/mol

Octadecanoic acid, pentadecyl ester

CAS No.: 18299-80-4

Cat. No.: VC0180445

Molecular Formula: C33H66O2

Molecular Weight: 494.9 g/mol

* For research use only. Not for human or veterinary use.

Octadecanoic acid, pentadecyl ester - 18299-80-4

Specification

CAS No. 18299-80-4
Molecular Formula C33H66O2
Molecular Weight 494.9 g/mol
IUPAC Name pentadecyl octadecanoate
Standard InChI InChI=1S/C33H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33(34)35-32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
Standard InChI Key YYYQIRQULKVEKH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCC

Introduction

Structural Composition and Molecular Properties

Molecular Structure

The molecular structure of octadecanoic acid, pentadecyl ester features a linear arrangement with a total of 33 carbon atoms distributed between the acid and alcohol portions. The carboxyl group of octadecanoic acid forms an ester linkage with the hydroxyl group of pentadecanol, creating the characteristic C-O-C ester bond. This ester bond represents the functional center of the molecule, while the long alkyl chains extend from both sides of this functional group. The stearic acid portion contributes 18 carbon atoms in a straight chain, while the pentadecyl alcohol portion contributes 15 carbon atoms, also in a linear arrangement. This extended hydrocarbon structure accounts for many of the compound's physical properties, including its hydrophobicity and waxy consistency.

Chemical Composition

The chemical composition of octadecanoic acid, pentadecyl ester (C33H66O2) reveals a carbon-rich compound with a high hydrogen content and relatively low oxygen content. The molecular weight distribution shows that carbon accounts for approximately 80% of the total molecular weight, hydrogen approximately 13%, and oxygen approximately 7%. This composition reflects the predominance of hydrocarbon chains in the molecule, which explains its limited solubility in polar solvents and its affinity for lipid phases. The two oxygen atoms in the molecule are both associated with the ester linkage, forming the carbonyl (C=O) and ether (C-O-C) components that characterize this functional group.

Physical Properties

Table 1: Physical Properties of Octadecanoic Acid, Pentadecyl Ester

PropertyValue
Molecular FormulaC33H66O2
Molecular Weight494.9 g/mol
Physical StateWaxy solid at room temperature
ColorWhite to off-white
SolubilityInsoluble in water, soluble in organic solvents
CAS Number18299-80-4

The physical properties of octadecanoic acid, pentadecyl ester are predominantly influenced by its extended hydrocarbon chain and the presence of the ester functional group. The compound typically appears as a waxy solid at ambient temperature, consistent with other long-chain fatty acid esters. Its insolubility in water and good solubility in non-polar organic solvents reflect its strongly lipophilic character, while the ester group provides some degree of polarity that distinguishes its solubility profile from pure hydrocarbons of similar molecular weight.

Synthesis and Preparation Methods

Esterification Process

The primary method for synthesizing octadecanoic acid, pentadecyl ester involves direct esterification of octadecanoic acid (stearic acid) with pentadecanol under acidic conditions. This reaction follows the standard Fischer esterification mechanism, where the carboxylic acid and alcohol react to form an ester linkage with the elimination of water. The esterification typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction by protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The general reaction can be represented as:

Octadecanoic acid + Pentadecanol ⟶ Octadecanoic acid, pentadecyl ester + Water

The reaction is carried out under reflux conditions, which allows for the continuous removal of water from the reaction mixture, thereby shifting the equilibrium toward ester formation according to Le Chatelier's principle.

Laboratory Synthesis Techniques

In laboratory settings, the synthesis of octadecanoic acid, pentadecyl ester may employ various refinements to the basic esterification process to optimize yield and purity. One common approach involves the use of Dean-Stark apparatus to continuously remove water formed during the reaction, driving the equilibrium toward completion. Alternative methods may include the use of coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group, allowing esterification to proceed under milder conditions. Another approach involves the conversion of octadecanoic acid to its acid chloride intermediate using thionyl chloride or oxalyl chloride, followed by reaction with pentadecanol in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of octadecanoic acid, pentadecyl ester may employ continuous flow reactors rather than batch processes to achieve higher efficiency and throughput. These methods often utilize heterogeneous acid catalysts such as ion-exchange resins or solid-supported sulfonic acids, which offer advantages in terms of catalyst recovery and product purification. The industrial synthesis may also incorporate processes for the purification of raw materials and final products, including distillation, crystallization, or chromatographic techniques depending on the required purity specifications. In some cases, enzymatic catalysis using lipases may be employed as an alternative to traditional acid catalysis, offering potential advantages in terms of regioselectivity and milder reaction conditions.

Chemical Reactions and Transformations

Hydrolysis

Octadecanoic acid, pentadecyl ester, like other esters, undergoes hydrolysis reactions under both acidic and basic conditions. Acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent elimination of the alcohol group. The result is regeneration of the original octadecanoic acid and pentadecanol. Base-catalyzed hydrolysis (saponification) occurs through nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the carboxylate anion and free alcohol. This reaction is typically irreversible under basic conditions due to the deprotonation of the carboxylic acid product. The hydrolysis of octadecanoic acid, pentadecyl ester is relatively slow compared to esters with shorter alkyl chains due to steric hindrance and hydrophobic effects that limit accessibility to the ester linkage.

Oxidation

Applications and Research Significance

Scientific Research Applications

Comparative Analysis with Related Compounds

Comparison with Other Fatty Acid Esters

Octadecanoic acid, pentadecyl ester represents one member of a broader family of fatty acid esters, each characterized by specific combinations of fatty acid and alcohol components. Compared to shorter-chain esters such as methyl stearate (octadecanoic acid, methyl ester) or ethyl stearate, the pentadecyl ester exhibits higher melting points, increased viscosity, and enhanced hydrophobicity due to its longer hydrocarbon chain. These physical property differences influence the compound's behavior in various applications, particularly affecting its solubility characteristics and interaction with biological membranes. The presence of the pentadecyl alcohol component, as opposed to shorter-chain alcohols, also affects the compound's resistance to hydrolysis, with longer-chain esters generally exhibiting slower hydrolysis rates due to steric hindrance and reduced accessibility of the ester linkage to water and catalysts.

Structure-Activity Relationships

The structure-activity relationships of octadecanoic acid, pentadecyl ester and related compounds reveal how structural features influence their biological and physicochemical properties . The length of the carbon chains in both the acid and alcohol portions significantly impacts properties such as melting point, crystallinity, and biological activity. Studies comparing fatty acid esters of varying chain lengths have noted correlations between chain length and antimicrobial efficacy, with medium-chain esters often showing optimal activity against certain microbial strains. The absence of unsaturation in octadecanoic acid, pentadecyl ester distinguishes it from unsaturated analogs such as oleic acid esters, which typically display lower melting points and increased conformational flexibility. For specific biological activities, the presence and position of functional groups, double bonds, or branching in the hydrocarbon chains can dramatically alter the compound's interaction with biological targets such as enzymes or cell membranes.

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